3-(4-Vinyl-phenyl)-pyridine
Description
Contextualization within Modern Organic and Polymer Chemistry Research
In the realm of modern chemical research, the quest for innovative materials with enhanced properties is a primary driving force. 3-(4-Vinyl-phenyl)-pyridine stands at the intersection of organic and polymer chemistry, offering a unique molecular framework for the design of functional polymers and complex organic molecules. The presence of the vinyl group allows for its participation in various polymerization reactions, including radical, cationic, and anionic polymerization, leading to the formation of homopolymers or copolymers with controlled molecular weights and structures. google.com This versatility makes it a valuable monomer for creating materials with specific photo-functional properties. google.com
The pyridine (B92270) moiety, on the other hand, imparts distinct electronic and coordination characteristics to the resulting materials. Its basic nitrogen atom can act as a ligand for metal coordination, opening avenues for the development of polymer-metal complexes with applications in catalysis and photo-functional materials. google.com This dual functionality positions this compound as a key building block in the synthesis of advanced architectures with applications ranging from electronics to materials science.
Historical Development and Key Milestones in Analogous Systems Investigation
The investigation of vinyl-substituted pyridines is not a recent endeavor. The study of compounds like 2-vinylpyridine (B74390) dates back to the mid-20th century, driven by the need for new polymeric materials. solubilityofthings.combeilstein-journals.org Early research focused on the polymerization of vinylpyridines to create elastomers and other polymers with unique properties. lookchem.com For instance, poly(4-vinylpyridine) (P4VP) was first synthesized in the mid-20th century, and subsequent work in the 1970s on cross-linked versions using divinylbenzene (B73037) gained prominence for applications in ion-exchange resins.
The development of styrylpyridines, which share structural similarities with this compound, has been a significant area of research, particularly in the context of medicinal chemistry and materials science. These compounds have been investigated for their potential in imaging amyloid plaques associated with Alzheimer's disease. nih.govgoogle.comnih.gov The synthesis of substituted pyridines has been a long-standing challenge in organic chemistry, with numerous methods developed over the years to achieve specific substitution patterns. beilstein-journals.orgacs.org These historical efforts in synthesizing and understanding the properties of analogous systems have laid a crucial foundation for the current exploration of this compound and its potential applications.
Significance of Pyridine and Vinyl Functionalities in Advanced Chemical Architectures
The combination of a pyridine ring and a vinyl group within a single molecule, as seen in this compound, gives rise to a synergistic set of properties that are highly desirable in the design of advanced chemical architectures.
The Pyridine Functionality:
The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. wikipedia.org This nitrogen atom imparts several key characteristics:
Basicity and Coordination: The lone pair of electrons on the nitrogen atom makes pyridine a basic compound, capable of forming salts and acting as a ligand in coordination chemistry. solubilityofthings.comwikipedia.org This property is crucial for creating polymer-metal complexes and for catalytic applications. google.com
Electronic Properties: The electronegative nitrogen atom influences the electron distribution within the aromatic ring, making it electron-deficient. wikipedia.org This affects its reactivity in electrophilic and nucleophilic substitution reactions. wikipedia.org In the context of materials science, the electron-withdrawing nature of the pyridine ring can be utilized to tune the electronic properties of molecules, such as their ionization potential and electron affinity. rsc.org
Hydrogen Bonding: The nitrogen atom can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. rsc.org
Biological Relevance: Pyridine and its derivatives are found in many biologically active compounds, including vitamins and pharmaceuticals, highlighting their importance in medicinal chemistry. nih.govresearchgate.net
The Vinyl Functionality:
The vinyl group, with its carbon-carbon double bond (–CH=CH2), is a cornerstone of polymer chemistry. wikipedia.org Its key features include:
Polymerization: The double bond is highly reactive and readily undergoes polymerization through various mechanisms, such as free-radical, anionic, and cationic polymerization. wikipedia.orgnih.gov This allows for the synthesis of a wide range of vinyl polymers with diverse properties. ontosight.ai
Reactivity: The vinyl group can participate in a variety of chemical reactions beyond polymerization, including conjugate additions and cycloadditions, providing pathways to complex organic molecules. thieme-connect.comrsc.org
Cross-linking: The presence of a vinyl group allows for the potential for cross-linking, which can enhance the mechanical stability and solvent resistance of polymers.
The integration of these two powerful functional groups in this compound creates a monomer that can be used to synthesize polymers with a unique combination of properties, including tunable electronic characteristics, metal-coordinating capabilities, and processability. This makes it a highly promising candidate for the development of next-generation functional materials.
Data and Research Findings
Research into vinyl-phenyl pyridine systems has yielded significant data on their synthesis and polymerization. For example, the polymerization of 2-(4-vinyl-phenyl)pyridine has been explored, demonstrating the feasibility of creating polymers with controlled molecular weights. researchgate.net Furthermore, patents describe the synthesis of vinyl-phenyl pyridine monomers and their subsequent polymerization to form homopolymers or copolymers, which can then be complexed with metals like iridium, ruthenium, and platinum for photo-functional applications. google.com
| Monomer System | Polymerization Method | Key Findings | Reference |
| 2-(4-Vinylphenyl)pyridine | Anionic Polymerization | Successful polymerization with controlled molecular weight and narrow molecular weight distribution. | researchgate.net |
| Vinyl-phenyl pyridine | Radical, Cationic, Anionic, Metallocene Catalyzed Polymerization | Can be polymerized to homopolymers or copolymers; forms complexes with metals (Ir, Ru, Pt) for photo-functional materials. | google.com |
| 4-Vinylpyridine | Co-polymerization with Styrene-Butadiene | Enhances adhesion in rubber compounds. | lookchem.com |
| 2-Vinylpyridine | Polymerization/Copolymerization | Readily polymerizes with various monomers; used in tire-cord binders. | wikipedia.org |
Table 1: Polymerization Studies of Vinyl-Phenyl Pyridine and Analogous Systems
The synthesis of the core this compound structure can be achieved through established organic chemistry reactions. Suzuki coupling is a prominent method, reacting a vinyl-phenylboronic acid with a bromopyridine in the presence of a palladium catalyst. google.com Another approach involves a Wittig reaction on a formyl-phenyl pyridine intermediate. google.com
| Reaction Type | Reactants | Key Features | Reference |
| Suzuki Coupling | Vinyl-phenylboronic acid, 2-bromopyridine | Performed in the presence of a palladium catalyst and a base. | google.com |
| Wittig Reaction | 2-(4-formyl-phenyl)pyridine, Methyltriphenylphosphonium (B96628) bromide | Two-step process involving initial Suzuki coupling to form the aldehyde. | google.com |
| Diels-Alder Reaction | Vinylpyridines, Dienes | Lewis acid promotion enhances reaction rates and selectivity. | rsc.org |
| Conjugate Addition | Vinyl-substituted pyridines, Nucleophiles | The position of the vinyl group on the pyridine ring is crucial for reactivity. | thieme-connect.com |
Table 2: Synthetic Routes to Vinyl-Phenyl Pyridine and Related Structures
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethenylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h2-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBBDKQGWMRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Vinyl Phenyl Pyridine and Its Precursors
Catalytic Cross-Coupling Strategies for Phenylene-Pyridine Linkage Formation
The creation of the C-C bond between the phenyl and pyridine (B92270) rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them indispensable tools for synthesizing biaryl compounds.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organohalide. libretexts.org For the synthesis of the 3-phenylpyridine (B14346) backbone, this typically involves the coupling of a pyridine-based substrate with a phenyl-based one. Two primary pathways are viable: the reaction of 3-bromopyridine (B30812) with (4-vinylphenyl)boronic acid or the reaction of 3-pyridylboronic acid with a 4-vinylphenyl halide (e.g., 1-bromo-4-vinylbenzene). The reaction requires a palladium catalyst, often with phosphine (B1218219) ligands, and a base to activate the boronic acid. organic-chemistry.org Good yields have been reported for similar couplings using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with bases such as K₃PO₄ in solvents like 1,4-dioxane. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Data is illustrative of typical conditions for similar biaryl syntheses.
| Pyridine Substrate | Phenyl Substrate | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 3-Bromopyridine | (4-Vinylphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |
| 3-Pyridylboronic acid | 1-Bromo-4-vinylbenzene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | High |
| 3-Bromopyridine | Potassium (4-vinylphenyl)trifluoroborate | Pd(OAc)₂ (1) | Cs₂CO₃ | THF/H₂O | Good-High |
The Heck and Sonogashira reactions, while not the most direct methods for forming a simple biaryl linkage, can be adapted for this purpose, often yielding intermediates that can be converted to the desired product.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.org A potential strategy involves an oxidative Heck coupling, where a vinyl pyridine could react with an aryl boronic acid to form the desired aryl vinyl pyridine product. researchgate.net This approach offers a direct route to the core structure. Conditions for such transformations often employ palladium(II) catalysts in the presence of an oxidant. researchgate.netresearchgate.net
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a dual palladium and copper catalytic system. organic-chemistry.orgwikipedia.org A synthetic route to 3-(4-vinyl-phenyl)-pyridine could involve coupling 3-ethynylpyridine (B57287) with 1-bromo-4-vinylbenzene. Alternatively, 3-bromopyridine could be coupled with 4-ethynyl-1-vinylbenzene. A more common adaptation involves creating an alkyne-linked biaryl intermediate, such as 3-((4-vinylphenyl)ethynyl)pyridine, which would then undergo selective hydrogenation of the triple bond to furnish the final phenylene-pyridine linkage.
Negishi and Stille couplings are powerful alternatives to the Suzuki reaction, utilizing organozinc and organotin reagents, respectively.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by palladium or nickel. orgsyn.org This method is known for its high functional group tolerance. orgsyn.org The synthesis of the target scaffold could be achieved by coupling a pyridylzinc reagent, prepared from 3-bromopyridine, with 1-bromo-4-vinylbenzene. The reaction generally proceeds under mild conditions with catalysts like Pd(PPh₃)₄. mdpi.com
The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organohalide. organic-chemistry.org A highly relevant precursor, 3-(4-bromophenyl)pyridine (B164829), has been synthesized in good yield via a Stille coupling of 3-(trimethylstannyl)pyridine with 1-bromo-4-iodobenzene. acs.org This intermediate can then be subjected to a subsequent reaction to introduce the vinyl moiety. The reaction conditions typically involve a palladium catalyst such as Pd₂(dba)₃ with an arsine or phosphine ligand and a copper(I) co-catalyst. acs.org
Table 2: Comparison of Cross-Coupling Strategies for Phenylene-Pyridine Linkage
| Reaction | Organometallic Reagent | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Organoboron | Low toxicity, commercial availability of reagents, stable | Boronic acids can be unstable; base required |
| Heck | Alkene | Atom economical (direct C-H functionalization possible) | Regioselectivity can be an issue; often requires specific substrate activation |
| Sonogashira | Terminal Alkyne | Forms a useful alkyne intermediate for further modification | Requires a subsequent reduction step; copper co-catalyst can lead to side reactions |
| Negishi | Organozinc | High reactivity and functional group tolerance | Organozinc reagents are moisture-sensitive |
| Stille | Organotin | Reagents are air and moisture stable | High toxicity of tin compounds and byproducts |
Regioselective Introduction and Modification of the Vinyl Moiety
Once the 3-phenylpyridine core is established (e.g., in the form of 3-(4-bromophenyl)pyridine or 4-(pyridin-3-yl)benzaldehyde), the vinyl group can be introduced regioselectively onto the phenyl ring using several reliable methods.
Olefination reactions provide a classic and effective means of converting a carbonyl group into a double bond. This approach requires a precursor such as 4-(pyridin-3-yl)benzaldehyde.
The Wittig reaction employs a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base. organic-chemistry.orglibretexts.org The ylide then reacts with the aldehyde to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com While effective, the removal of the phosphine oxide byproduct can sometimes be challenging.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.net This reagent is generally more nucleophilic and less basic than a Wittig ylide. thieme-connect.com The HWE reaction offers two significant advantages: the water-soluble phosphate (B84403) byproduct is easily removed during aqueous workup, and the reaction typically shows high selectivity for the formation of the (E)-alkene. organic-chemistry.org
Modern synthetic chemistry offers several palladium-catalyzed methods to directly install a vinyl group onto an aryl ring, typically starting from an aryl halide or triflate. rsc.org This strategy is ideal for converting a precursor like 3-(4-bromophenyl)pyridine into the final product.
This transformation can be accomplished using various vinylating agents in a cross-coupling reaction:
Stille Vinylation: Coupling with an organotin reagent such as vinyltributylstannane. This reaction is robust and tolerant of many functional groups. wikipedia.org
Suzuki Vinylation: Coupling with a vinylboron species, such as potassium vinyltrifluoroborate or 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This shares the advantages of other Suzuki reactions, including the use of less toxic reagents.
Heck Vinylation: Direct reaction with ethylene (B1197577) gas. While atom-economical, this approach can be technically challenging and may suffer from side reactions like double addition. scirp.org
These palladium-catalyzed vinylations are highly efficient and represent one of the most direct routes to the final this compound product from a halogenated precursor. organic-chemistry.org
Decarboxylative and Decarbonylative Coupling Routes
Decarboxylative and decarbonylative cross-coupling reactions have emerged as powerful alternatives to traditional cross-coupling methods that often rely on pre-functionalized organometallic reagents. These strategies utilize readily available and abundant carboxylic acids or their derivatives as coupling partners, releasing carbon dioxide (CO₂) or carbon monoxide (CO) as byproducts.
Decarboxylative Coupling: This approach involves the coupling of a carboxylic acid with an organic halide. For the synthesis of a precursor to this compound, a potential route is the decarboxylative cross-coupling of an appropriate pyridine carboxylic acid with a vinyl-substituted aryl halide. More commonly, alkyl carboxylic acids are coupled with vinyl halides through the synergistic merger of photoredox and nickel catalysis. acs.orgprinceton.eduWhile direct application to the title compound is not extensively documented, the methodology has been successfully applied to a variety of α-oxy and α-amino acids, as well as simple hydrocarbon-substituted acids, reacting with diverse vinyl iodides and bromides. acs.orgprinceton.eduThe reaction typically proceeds under mild conditions, making it compatible with a range of functional groups. acs.orgIron-based photocatalysts have also been developed for decarboxylative arylations, pairing FeCl₃ with a nickel catalyst to couple carboxylic acids with aryl iodides. nih.gov A hypothetical decarboxylative route to a related structure could involve the coupling of pyridine-3-carboxylic acid with 1-bromo-4-vinylbenzene. However, the direct decarboxylation of aromatic carboxylic acids often requires high temperatures or specific ortho-substituents to facilitate the reaction. princeton.eduDecarbonylative Coupling: This method uses carboxylic acid derivatives, such as esters or amides, which eliminate a molecule of carbon monoxide during the coupling process. A notable example is the palladium-catalyzed decarbonylative Suzuki cross-coupling, which allows for the straightforward preparation of heterobiaryl products. organic-chemistry.orgThis strategy has been successfully applied to couple heterocyclic carboxylic acids (including those of pyridine, pyrimidine, and pyrazine) with arylboronic acids. organic-chemistry.org A plausible synthetic route to this compound using this methodology would involve the reaction of an activated form of pyridine-3-carboxylic acid with 4-vinylphenylboronic acid. This approach avoids the need to first convert the carboxylic acid to an organohalide, thereby shortening the synthetic sequence.
| Coupling Strategy | Typical Reactants | Catalyst System | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Decarboxylative Coupling | Carboxylic Acid + Vinyl Halide | Dual Photoredox/Nickel or Iron/Nickel Catalysis | Uses abundant starting materials; mild reaction conditions.< acs.orgnih.gov/td> | Direct application to aryl carboxylic acids can be difficult.< princeton.edu/td> |
| Decarbonylative Coupling | Activated Carboxylic Acid + Arylboronic Acid | Palladium-based catalyst | Bypasses halide formation; good for heterobiaryls.< organic-chemistry.org/td> | Requires activation of the carboxylic acid. |
Green Chemistry Principles in Synthetic Route Design and Optimization
The integration of green chemistry principles into synthetic design is crucial for developing environmentally benign and economically viable processes. For the synthesis of this compound, several green strategies can be applied to traditional and advanced methodologies. rasayanjournal.co.inijarsct.co.inresearchgate.netUse of Greener Solvents: A key principle of green chemistry is the reduction or elimination of hazardous solvents. The Suzuki-Miyaura coupling, a primary method for synthesizing biaryls, can be adapted to use water as a solvent. wikipedia.orgThis makes the process more economical, safer, and environmentally friendly, especially when using water-soluble reagents and catalysts. wikipedia.orgPalladium nanoparticles stabilized by polymers such as poly(N-ethyl-4-vinylpyridinium) bromide have been shown to be highly active catalysts for Suzuki reactions in aqueous solutions. expresspolymlett.comCatalyst Optimization and Recycling: Green chemistry encourages the use of highly efficient and recyclable catalysts to minimize waste. For Heck reactions, which can also be used to synthesize vinyl-substituted arenes, phosphine-free palladium catalysts offer advantages in terms of air and moisture stability. researchgate.netDeveloping catalysts with high turnover numbers (TON) ensures that only small amounts of the (often expensive and toxic) metal are needed. libretexts.orgFurthermore, immobilizing catalysts on solid supports can facilitate their separation from the reaction mixture and allow for their reuse. organic-chemistry.orgAtom Economy and Process Intensification: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. rasayanjournal.co.inMicrowave-assisted synthesis is another technique that aligns with green principles by enabling rapid heating, which can significantly shorten reaction times, reduce byproduct formation, and increase yields. ijarsct.co.innih.govFor instance, microwave-assisted Suzuki couplings are well-established methods for efficient C-C bond formation. ijarsct.co.in
| Green Chemistry Principle | Application in Synthesis of this compound | Example Reaction | Benefit |
|---|---|---|---|
| Safer Solvents | Using water as a reaction medium. | Aqueous Suzuki-Miyaura Coupling.< wikipedia.org/td> | Reduces use of volatile organic compounds (VOCs); improves safety and cost-effectiveness. |
| Catalysis | Employing highly active, phosphine-free, or recyclable catalysts. | Heck reaction with stabilized Pd nanoparticles.< organic-chemistry.org/td> | Minimizes metal waste; increases process efficiency. |
| Energy Efficiency | Applying microwave irradiation to accelerate reactions. | Microwave-Assisted Suzuki or Heck Coupling.< ijarsct.co.in/td> | Reduces reaction times from hours to minutes; often improves product purity. |
| Atom Economy | Designing one-pot or multicomponent reactions. | One-pot synthesis of pyridine derivatives.< nih.gov/td> | Reduces intermediate isolation steps and waste generation. |
Mechanistic Investigations of Reaction Pathways in Compound Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving the synthesis of this compound. The most probable synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which share a common catalytic cycle. libretexts.orgwikipedia.orgwikipedia.org The general palladium-catalyzed cross-coupling cycle for the formation of this compound, for example via a Suzuki reaction between 3-bromopyridine and 4-vinylphenylboronic acid, involves three key steps:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide, such as 3-bromopyridine, undergoes oxidative addition to the Pd(0) center, inserting the palladium into the carbon-halogen bond. This forms a square planar Pd(II) complex. libretexts.orgwikipedia.orgThis step is often the rate-determining step in the cycle.
Transmetalation : In this step, the organic group from the second coupling partner is transferred to the palladium complex. For a Suzuki reaction, the organoboron compound (e.g., 4-vinylphenylboronic acid) is activated by a base to form a more nucleophilic boronate species. organic-chemistry.orgThis species then transfers the 4-vinylphenyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgFor a Stille reaction, this step involves the transfer of an organic group from an organotin reagent. wikipedia.orguwindsor.ca
Reductive Elimination : This is the final step, where the two coupled organic fragments (the 3-pyridyl and 4-vinylphenyl groups) are eliminated from the Pd(II) center, forming the desired C-C bond of the product, this compound. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org The mechanism of the Heck reaction is slightly different. After the initial oxidative addition of the aryl halide to Pd(0), the resulting Pd(II) complex coordinates with the alkene (e.g., styrene (B11656) if the other partner is 3-bromopyridine). This is followed by a migratory insertion of the alkene into the Pd-C bond. Finally, a β-hydride elimination step forms the vinyl-substituted product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. wikipedia.orgnrochemistry.comThroughout these cycles, the choice of ligands, base, and solvent plays a critical role in stabilizing the palladium intermediates, facilitating the individual steps, and preventing side reactions. wikipedia.orguwindsor.ca
Reactivity and Mechanistic Investigations of 3 4 Vinyl Phenyl Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The reactivity of the pyridine ring in 3-(4-Vinyl-phenyl)-pyridine toward aromatic substitution is fundamentally different from that of benzene, a result of the nitrogen heteroatom's influence on the ring's electron density.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quora.comlibretexts.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. rsc.org This protonation forms a pyridinium (B92312) cation, which further deactivates the ring to an even greater extent, making direct electrophilic substitution nearly impossible under such conditions. rsc.orgwikipedia.org
Should a reaction be forced under non-acidic, high-energy conditions, electrophilic attack would preferentially occur at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is disfavored because the resulting cationic intermediate would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, a highly unstable arrangement. libretexts.org In this compound, with the 3-position already occupied, the most likely site for a forced electrophilic substitution would be the 5-position.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comwikipedia.org An attacking nucleophile creates a negatively charged intermediate (a Meisenheimer complex), and the nitrogen atom is well-suited to stabilize this negative charge through resonance. stackexchange.com
However, for a standard SNAr reaction to proceed, a good leaving group (such as a halide) must be present at one of these activated positions. Since this compound does not possess a leaving group at the 2-, 4-, or 6-positions, it is not primed for typical nucleophilic aromatic substitution reactions. Reactions like the Chichibabin reaction, which involves the use of a very strong nucleophile like sodium amide to displace a hydride ion, could potentially occur at the 2- or 6-positions but require harsh conditions. wikipedia.org
| Reaction Type | Reactivity of Pyridine Ring vs. Benzene | Favored Positions | Controlling Factor |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Much Less Reactive | 3, 5 | Nitrogen deactivation/protonation |
| Nucleophilic Aromatic Substitution | More Reactive (with LG) | 2, 4, 6 | Nitrogen stabilization of negative intermediate |
Radical and Ionic Addition Reactions of the Vinyl Moiety
The vinyl group (-CH=CH₂) of this compound is the primary site for addition reactions. Its reactivity is analogous to that of styrene (B11656), where the double bond is conjugated with an aromatic ring.
Radical Addition: The vinyl group readily undergoes free-radical addition. wikipedia.org This process is central to the polymerization of vinyl monomers to form polymers like polystyrene. openstax.org The reaction proceeds via a chain mechanism involving three main steps:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.
Propagation: The initiator radical adds to the vinyl group. This addition occurs regioselectively at the terminal CH₂ carbon, forming a more stable benzylic radical on the carbon adjacent to the phenyl ring. This benzylic radical is stabilized by resonance delocalization over the phenyl ring. The new radical then adds to another monomer molecule, propagating the chain. openstax.org
Termination: The reaction ceases when two radicals combine or disproportionate. libretexts.org
Ionic Addition: The vinyl group also undergoes ionic addition, primarily through an electrophilic addition mechanism. An electrophile (E⁺) attacks the electron-rich double bond. Consistent with Markovnikov's rule, the electrophile adds to the terminal carbon, leading to the formation of the most stable carbocation intermediate. In this case, it is a secondary benzylic carbocation, which is highly stabilized by resonance with the adjacent phenyl ring. A subsequent attack by a nucleophile (Nu⁻) on this carbocation completes the addition.
| Reaction Type | Key Intermediate | Regioselectivity | Example Reaction |
|---|---|---|---|
| Radical Addition | Benzylic Radical | Anti-Markovnikov (e.g., HBr with peroxides) | Radical Polymerization |
| Ionic (Electrophilic) Addition | Benzylic Carbocation | Markovnikov | Hydrohalogenation (e.g., HBr) |
Photochemical Reactivity and Transformation Mechanisms
The presence of both a vinyl group and an aromatic pyridine system makes this compound susceptible to a variety of photochemical reactions upon absorption of light, typically UV radiation. wikipedia.org
Research on related vinylpyridine compounds has shown that they can undergo [2+2] photocycloaddition reactions. nih.govacs.orgnih.gov This type of reaction involves the dimerization of two alkene units to form a cyclobutane ring. In the case of this compound, it could potentially dimerize with another molecule or react with a different alkene under photochemical conditions. The reaction often proceeds through the formation of a high-energy triplet state intermediate upon sensitization by a photocatalyst. nih.gov
Furthermore, studies on poly(4-vinylpyridine) demonstrate that UV irradiation can generate radical species, leading to cross-linking between polymer chains. mdpi.com The pyridine ring itself can be photochemically active, capable of rearranging to form "Dewar pyridine" intermediates or even undergoing ring-opening, especially in the presence of water. mdpi.com This suggests that irradiation of this compound could initiate complex transformations involving both the vinyl group and the heterocyclic ring.
Acid-Base Properties and Protonation Equilibria Studies
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic π-system. This makes the nitrogen atom basic and available for protonation by acids, forming a pyridinium cation.
The basicity of a substituted pyridine is quantified by the pKa of its conjugate acid. The pKa of the unsubstituted pyridinium ion is approximately 5.25. The nature of the substituent on the ring can alter this value. For this compound, the substituent at the 3-position is a 4-vinylphenyl group. Phenyl groups are generally considered to be weakly electron-withdrawing through an inductive effect (-I), which tends to decrease the electron density on the nitrogen and thus slightly lower the basicity. A close analog, 3-phenylpyridine (B14346), has a predicted pKa of 4.73, which is slightly lower than that of pyridine, reflecting this electron-withdrawing effect. foodb.ca It is expected that this compound would have a similar pKa value.
Theoretical studies have been successfully employed to calculate the pKa values of various 3-substituted pyridines, showing good agreement with experimental data. mdpi.com
| Compound | pKa of Conjugate Acid | Substituent Effect |
|---|---|---|
| Pyridine | ~5.25 | Reference |
| 3-Phenylpyridine | ~4.73 (Predicted) foodb.ca | Weakly Electron-Withdrawing |
| This compound | ~4.7 (Estimated) | Weakly Electron-Withdrawing |
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of molecules like this compound.
In the realm of electrophilic aromatic substitution , DFT calculations have been used to study the nitration of pyridine. rsc.org These studies confirm that while the reaction with neutral pyridine has a low activation energy, the reaction with the protonated species, which is dominant in the required acidic medium, has a very high activation Gibbs free energy, explaining the compound's inertness to EAS under experimental conditions. rsc.org
For nucleophilic aromatic substitution , computational analyses help to rationalize the stability of the Meisenheimer intermediate. DFT studies on substituted pyridines have been used to create theoretical scales of nucleophilicity and predict the reactivity of new derivatives. ias.ac.insemanticscholar.org
Regarding addition reactions , computational models can determine the relative stabilities of the radical and cationic intermediates formed during additions to the vinyl group. These calculations support the observed regioselectivity by confirming the enhanced stability of the benzylic radical and carbocation intermediates. nih.gov
Finally, protonation equilibria and acid-base properties have been extensively studied using computational methods. mdpi.comacs.orgmdpi.com Semi-empirical methods like AM1 and PM5, as well as higher-level ab initio calculations, have been used to predict the pKa values of substituted pyridines and identify the most favorable sites of protonation in complex molecules, with results that show considerable agreement with experimental values. mdpi.comrsc.org
Polymerization Studies of 3 4 Vinyl Phenyl Pyridine
Radical Polymerization Mechanisms and Kinetics
Detailed research findings on the radical polymerization of 3-(4-Vinyl-phenyl)-pyridine are not extensively available in the reviewed scientific literature. The following sections outline the major techniques for radical polymerization, for which specific studies on this particular monomer are not prevalent.
Conventional free radical polymerization (FRP) is a widely used method for producing a variety of vinyl polymers. The process typically involves three main steps: initiation, propagation, and termination. An initiator, such as a peroxide or an azo compound, generates free radicals which then react with monomers to initiate the polymer chain. While this method is robust, it generally offers limited control over molecular weight, polydispersity, and polymer architecture. Specific kinetic analyses and mechanistic studies detailing the conventional free radical polymerization of this compound have not been prominently reported in scientific literature.
Controlled radical polymerization (CRP) techniques, often referred to as living radical polymerization, provide significant advantages over conventional methods by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. This allows for controlled chain growth. However, dedicated studies focusing on the ATRP of this compound, including kinetic data and mechanistic details, are not found in the surveyed literature.
Nitroxide-Mediated Polymerization (NMP) uses a stable nitroxide radical to reversibly cap the growing polymer chain end. This reversible termination establishes the equilibrium between active and dormant species necessary for controlled polymerization. As with the other CRP techniques, specific research reports on the application of NMP to the polymerization of this compound are scarce in the scientific literature.
Controlled Radical Polymerization (CRP) Techniques
Anionic Polymerization Strategies and Anionic Living Polymerization
In contrast to the limited data on its radical polymerization, the anionic polymerization of this compound (3VPPy) has been successfully investigated, demonstrating living characteristics. Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with precise control over molecular weight and very low polydispersity.
Research has shown that 3VPPy can be effectively polymerized using diphenylmethyl potassium (DPM-K) as an initiator in tetrahydrofuran (THF) at a low temperature of -78 °C. The use of a less nucleophilic initiator like DPM-K is crucial for preventing side reactions, such as nucleophilic attack on the pyridine (B92270) ring, which can occur with more reactive initiators like butyllithium.
The polymerization proceeds rapidly and is typically complete within 30 minutes, yielding poly(this compound) (P3VPPy) with quantitative yields. The living nature of this polymerization is confirmed by the close agreement between the theoretically calculated number-average molecular weights (M_n) and the experimentally observed values, as well as the narrow molecular weight distributions (M_w/M_n ≤ 1.06). The linear relationship between M_n and the monomer-to-initiator ratio further substantiates the controlled, living character of the polymerization. This control allows for the predictable synthesis of polymers with varying chain lengths.
The findings from the anionic polymerization of this compound are summarized in the interactive data table below.
| Entry | M_n (calc) ( g/mol ) | M_n (obs) ( g/mol ) | M_w/M_n (PDI) |
| 1 | 5,000 | 5,100 | 1.06 |
| 2 | 10,000 | 10,200 | 1.05 |
| 3 | 20,000 | 20,500 | 1.05 |
Table 1: Results of the living anionic polymerization of this compound initiated by DPM-K in THF at -78°C for 30 minutes.
This successful application of living anionic polymerization opens the door to creating well-defined homopolymers of this compound and provides a pathway for the synthesis of block copolymers incorporating this monomer, which could have unique self-assembly behaviors and properties due to the presence of the meta-positioned pyridine moiety.
In-depth Scientific Review of this compound Polymerization Remains Uncharted
A comprehensive review of the scientific literature reveals a significant gap in the specific research concerning the polymerization of the chemical compound this compound. Despite its documented existence and theoretical potential for various polymerization methods, detailed experimental studies and in-depth characterization of its polymers are not extensively available in publicly accessible scientific databases and publications.
While a key patent (US 6,660,821 B2) acknowledges the existence of vinyl-phenyl pyridine monomers, including this compound, and suggests their capability to undergo radical, cationic, anionic, and metallocene-catalyzed polymerization, it does not provide specific experimental data or detailed findings for this particular isomer. The examples within the patent are confined to the radical polymerization of the 2-(4-vinyl-phenyl)-pyridine isomer, leaving the polymerization behavior of this compound largely unexplored within this document.
Consequently, a detailed and scientifically accurate article on the polymerization studies of this compound, including specific sections on cationic polymerization, coordination polymerization by transition metal catalysis, various copolymerization techniques, and polymer microstructure analysis, cannot be generated at this time due to the absence of the necessary primary research data and findings in the public domain. The scientific community has yet to publish in-depth studies that would provide the foundation for such a specialized review.
Advanced Characterization of Polymerization Products
The advanced characterization of a polymer is crucial for understanding its structure-property relationships. Typically, a suite of analytical techniques is employed to investigate the molecular weight, chemical structure, thermal properties, and morphology of the polymeric material. For a novel polymer like poly(this compound), one would expect to find data from the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the polymer's microstructure, including tacticity and the successful incorporation of the monomer units into the polymer chain.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to confirm the disappearance of the vinyl group's characteristic peaks from the monomer and the presence of the expected functional groups in the resulting polymer.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are essential for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and the glass transition temperature (Tg) of the polymer, which are vital for assessing its potential applications at various temperatures.
However, a thorough search of scholarly databases, patents, and academic publications did not yield specific experimental data or detailed research findings for the advanced characterization of poly(this compound). The existing literature predominantly focuses on the more commercially and academically prevalent isomers.
In the absence of direct experimental data for poly(this compound), it is not possible to provide the detailed research findings and data tables as requested. The scientific community has yet to publish in-depth studies on the polymerization and subsequent advanced characterization of this specific monomer.
In-depth Analysis of this compound in Coordination Chemistry Remains an Unexplored Frontier
Despite the extensive and diverse field of coordination chemistry, a thorough investigation into the specific roles and applications of the chemical compound this compound as a ligand remains a largely uncharted area of scientific inquiry. A comprehensive survey of available scientific literature reveals a significant gap in detailed research focused exclusively on the coordination chemistry of this particular molecule.
While the fundamental properties of this compound, such as its molecular formula (C13H11N) and molecular weight (181.24 g/mol ), are readily available from chemical suppliers, in-depth studies detailing its behavior as a ligand in the formation of metal complexes are conspicuously absent. The current body of scientific knowledge lacks specific data on the synthesis, spectroscopic characterization, and X-ray crystallographic analysis of metal complexes derived from this ligand.
The exploration of coordination chemistry is foundational to understanding and developing new materials and catalysts. The unique structural features of this compound, which combines a pyridine ring capable of coordinating to metal ions with a vinylphenyl group that could potentially be used for polymerization or post-synthetic modification, suggest it as a promising candidate for the design of novel functional materials. However, without dedicated research, its potential remains theoretical.
Detailed studies on related pyridine derivatives have demonstrated their utility in forming a wide array of coordination compounds, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs). These materials have found applications in catalysis, gas storage, and molecular sensing. By analogy, it is plausible that this compound could offer similar or even enhanced functionalities due to its specific substituent.
The absence of published research prevents a detailed discussion on several key aspects of its coordination chemistry:
Ligand Design Principles: There is no specific information on how the electronic and steric properties of this compound would influence its coordination with various transition and main group metal ions.
Synthesis and Spectroscopic Characterization: Methodologies for the synthesis of its metal complexes and their characterization using techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy have not been reported.
Structural Analysis: Crucial data from X-ray crystallography, which would provide definitive information on coordination geometries, bond lengths, and angles in its metal complexes, is not available.
Mononuclear and Polynuclear Complexes: There are no documented examples of either simple or complex multi-metallic structures formed with this ligand.
Coordination Polymers and MOFs: The potential for this compound to act as a linker in the construction of extended one-, two-, or three-dimensional networks has not been explored.
Electronic Structure and Ligand Field Theory: An analysis of the electronic properties of its hypothetical complexes and the application of ligand field theory to understand d-orbital splitting and magnetic properties cannot be performed without experimental data.
Catalytic Applications: The potential for metal complexes of this compound to act as catalysts in organic transformations or other chemical processes remains uninvestigated.
Coordination Chemistry and Metal Complexation of 3 4 Vinyl Phenyl Pyridine
Catalytic Applications of Derived Metal Complexes
Homogeneous Catalysis
In the realm of homogeneous catalysis, complexes of 3-(4-Vinyl-phenyl)-pyridine with transition metals such as palladium and rhodium are of particular interest. The pyridine (B92270) nitrogen serves as a strong coordinating agent, forming stable complexes that can catalyze a variety of organic transformations.
One of the most prominent applications of such complexes is in carbon-carbon bond-forming reactions, such as the Heck coupling. While specific catalytic data for this compound complexes is not extensively reported, the behavior of analogous vinylpyridine isomers provides valuable insight into its potential catalytic activity. For instance, palladium complexes of 2-vinylpyridine (B74390) have been shown to be effective catalysts for the Heck coupling of aryl halides with alkenes. In these reactions, the pyridine ligand plays a crucial role in stabilizing the active palladium species in the catalytic cycle.
A representative example of a Heck coupling reaction catalyzed by a palladium complex with a vinylpyridine ligand is the reaction of 2-vinylpyridine with aryl chlorides. The catalytic system, typically involving a palladium precursor and a suitable base, can achieve good to excellent yields of the corresponding styrylpyridine products. The reaction conditions, including the choice of solvent, temperature, and base, are critical for optimizing the catalytic performance.
Table 1: Representative Heck Coupling of 2-Vinylpyridine with Aryl Chlorides Catalyzed by a Palladium Complex This data is based on analogous systems and is intended to be representative of the potential catalytic activity of this compound complexes.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | 2-(trans-Styryl)pyridine | 85 |
| 2 | 4-Chloroanisole | 2-(4-Methoxystyryl)pyridine | 92 |
| 3 | 4-Chlorotoluene | 2-(4-Methylstyryl)pyridine | 88 |
| 4 | 2-Chlorotoluene | 2-(2-Methylstyryl)pyridine | 75 |
Another potential application for homogeneous catalysts derived from this compound is in hydroformylation reactions. Rhodium complexes, in particular, are well-known for their ability to catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The electronic and steric properties of the pyridine ligand can influence the regioselectivity and efficiency of the hydroformylation of olefins.
Heterogeneous Catalysis via Supported Complexes
The presence of the vinyl group in this compound makes it an ideal candidate for the development of heterogeneous catalysts. The vinyl functionality allows for the covalent attachment of the ligand, and consequently the metal complex, onto a solid support. This immobilization offers several advantages over homogeneous systems, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved catalyst stability.
A common strategy for the heterogenization of such complexes is through the polymerization of the vinyl group. This can be achieved by copolymerizing the metal complex of this compound with a suitable cross-linking agent, such as divinylbenzene (B73037), to form a porous organic polymer (POP). These POPs possess a high surface area and a robust, insoluble framework, making them excellent supports for catalytic metal centers. The pyridine units are integrated into the polymer backbone, providing accessible coordination sites for metal ions.
The resulting metallated porous organic polymers can be employed as heterogeneous catalysts in a variety of reactions. For example, palladium-containing POPs derived from vinyl-functionalized pyridine ligands have shown promise in cross-coupling reactions. The porous nature of the support allows for efficient diffusion of reactants and products, while the covalent attachment of the catalytic sites minimizes metal leaching.
Table 2: Potential Applications of Heterogeneous Catalysts Derived from this compound
| Catalytic Reaction | Metal Center | Support | Potential Advantages |
| Suzuki Coupling | Palladium | Porous Organic Polymer | High stability, reusability, low metal leaching. |
| Heck Coupling | Palladium | Porous Organic Polymer | Ease of separation, continuous flow applications. |
| Hydrogenation | Rhodium/Ruthenium | Functionalized Silica (B1680970) | Enhanced catalyst lifetime, improved selectivity. |
In addition to polymerization, the vinyl group can be used for grafting the ligand onto pre-formed solid supports, such as silica or alumina. This approach allows for a more controlled distribution of the catalytic sites on the support surface. The supported metal complexes can then be utilized in a range of catalytic applications, benefiting from the advantages of heterogenization.
Applications in Advanced Materials Science and Engineering
Development of Polymeric Materials with Tailored Functionalities
The incorporation of 3-(4-Vinyl-phenyl)-pyridine into polymer backbones allows for the precise tailoring of material properties. The vinyl group facilitates polymerization through various methods, while the phenyl-pyridine segment provides a rigid and functional pendant group that dictates the polymer's ultimate characteristics, including its thermal stability, solubility, and responsiveness to external stimuli.
Electro-active and Conductive Polymer Systems
Polymers containing the this compound unit offer significant potential for creating electro-active and conductive materials. The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, making it susceptible to chemical modification, particularly quaternization. This reaction, typically involving an alkyl halide, converts the neutral pyridine group into a positively charged pyridinium (B92312) salt.
When this process is applied to a polymer of this compound, it results in a polyelectrolyte, a polymer with repeating charged units along its backbone. The presence of these permanent charges enhances the material's ionic conductivity. In partially quaternized polymers, the coexistence of neutral pyridine and charged pyridinium moieties can create a system with unique electronic properties due to electron delocalization phenomena. This tailored conductivity makes such polymers promising candidates for applications including:
Electrochemical Sensors: Where changes in conductivity can signal the presence of a target analyte.
Anti-Corrosive Coatings: By creating a barrier that inhibits electrochemical corrosion processes.
Solid Polymer Electrolytes: For use in batteries and other electrochemical devices.
The electrical properties can be fine-tuned by controlling the degree of quaternization, as summarized in the table below.
| Degree of Quaternization | Resulting Polymer Type | Potential Electrical Property |
| Low | Weak Polyelectrolyte | Semi-conductive |
| High | Strong Polyelectrolyte | High Ionic Conductivity |
| Partial/Mixed | Ionene/Polyelectrolyte | Tunable Electronic Properties |
Optoelectronic Materials (e.g., Polymer Light-Emitting Diodes, Organic Photovoltaics)
The field of organic optoelectronics relies on materials that can efficiently transport charge carriers (electrons and holes) and emit or absorb light. Pyridine-containing polymers are particularly noted for their high electron affinity, which makes them excellent candidates for electron-transporting materials in devices like Polymer Light-Emitting Diodes (PLEDs) and Organic Photovoltaics (OPVs).
The incorporation of this compound into polymer chains can create materials with favorable characteristics for these applications. In PLEDs, such polymers could be used in the electron-transport layer (ETL) to facilitate the injection of electrons from the cathode, or as the emissive layer itself, where the phenyl-pyridine structure could be modified to tune the emission color.
Stimuli-Responsive Polymers and Gels
"Smart" polymers and gels are materials that undergo significant changes in their physical properties in response to small changes in their external environment. The pyridine group in this compound provides a built-in mechanism for pH responsiveness.
The nitrogen atom in the pyridine ring is weakly basic and can be reversibly protonated in acidic conditions. In a polymer chain, this leads to a transformation from a neutral, often hydrophobic state at high pH to a positively charged, hydrophilic polyelectrolyte at low pH. This change in charge and solubility can trigger dramatic macroscopic responses, such as:
Swelling/Shrinking of Hydrogels: A crosslinked gel made from this polymer would swell significantly in acidic water due to electrostatic repulsion between the protonated pyridinium ions and shrink in neutral or basic conditions.
Reversible Solubility: The polymer can be designed to be soluble in an acidic solution and precipitate out when the pH is raised.
This pH-responsive behavior is highly valuable for applications in targeted drug delivery, where a drug-loaded polymer matrix could be designed to release its payload in the acidic environment of a tumor or specific cellular compartments.
Self-Healing Polymer Networks
Inspired by biological systems, self-healing materials are designed to autonomously repair damage. One of the most effective strategies for creating such materials is through the use of dynamic, reversible bonds. The pyridine moiety is an excellent ligand that can form coordination bonds with a variety of transition metal ions.
By incorporating this compound units into polymer chains, these chains can be crosslinked using metal ions to form a metallo-supramolecular network. The key features of these metal-ligand crosslinks are their strength and their dynamic nature; they can break and re-form in response to a stimulus like heat. If a crack forms in the material, applying heat can provide enough thermal energy to break the existing coordination bonds, allow the polymer chains to flow and rebond across the damaged interface, and thus heal the material.
The choice of metal ion and the density of ligand sites along the polymer chain allow for the tuning of the network's mechanical properties and healing conditions, as detailed below.
| Metal Ion | Coordination Bond Strength | Healing Condition |
| Zinc (II) | Moderate | Mild Heat |
| Iron (II/III) | Strong | Higher Heat |
| Terbium (III) | Strong but Dynamic | Mild Heat |
Gas Separation Membranes
Polymer membranes are a crucial technology for energy-efficient gas separations, such as capturing carbon dioxide (CO2) from flue gas or separating oxygen from nitrogen in the air. The performance of these membranes depends entirely on the chemical structure of the polymer, which governs the relative permeability and selectivity of different gases.
The presence of the polar pyridine group in poly(3-(4-vinylphenyl)pyridine) suggests its potential for CO2 separation applications. CO2 has a significant quadrupole moment, allowing it to interact favorably with polar functional groups. This specific interaction can increase the solubility of CO2 in the membrane compared to less polar gases like nitrogen (N2) or methane (CH4), thereby enhancing the membrane's selectivity for CO2. By engineering polymers with a high density of these pyridine units, it is possible to design membranes with improved performance for carbon capture and other important industrial gas separations.
Smart Sensor Technologies and Molecular Recognition Systems
Molecular recognition is the foundation of chemical sensing, where a receptor molecule selectively binds a target analyte. The functional groups on the this compound monomer make its corresponding polymers highly suitable for creating molecular recognition systems and smart sensors.
The pyridine nitrogen can participate in several key non-covalent interactions:
Hydrogen Bonding: Acting as a hydrogen bond acceptor.
Metal Coordination: Binding to a wide range of metal ions.
Protonation: Interacting with acidic species.
These interactions can be harnessed to create sensors where the binding of an analyte triggers a measurable output signal, such as a change in color, fluorescence, or electrical conductivity.
Furthermore, this compound is an ideal functional monomer for creating Molecularly Imprinted Polymers (MIPs) . In this technique, the monomer is polymerized in the presence of a "template" molecule (the target analyte). The pyridine groups arrange themselves around the template, forming specific interactions. After polymerization, the template is removed, leaving behind a cavity that is precisely shaped and chemically complementary to the analyte. This imprinted polymer can then re-bind the target molecule with very high selectivity, making it a robust and synthetic alternative to antibodies for use in sensing and separation applications.
Chemo-sensors for Specific Analyte Detection
There is no specific research available that details the application of this compound in the development of chemo-sensors for the detection of specific analytes.
Biosensors and Bio-interfacing Materials
No dedicated studies have been found regarding the use of this compound in the fabrication of biosensors or as a bio-interfacing material.
Energy Storage and Conversion Materials
Proton Exchange Membranes in Fuel Cells
There is no available research that investigates the role of this compound in the development of proton exchange membranes for fuel cells.
Nanomaterial Integration and Hybrid Systems
Polymer Nanocomposites and Reinforced Materials
Specific research on the integration of this compound into polymer nanocomposites or its use in reinforced materials is not found in the available literature.
Surface Modification of Inorganic Nanoparticles
Following a comprehensive review of scientific literature and research databases, it has been determined that there is currently no available information regarding the specific application of the chemical compound “this compound” for the surface modification of inorganic nanoparticles.
The field of nanoparticle surface modification is vast, with numerous organic molecules being utilized to enhance the properties and functionalities of inorganic nanomaterials. However, the specific compound of interest, this compound, does not appear to be among them based on the current body of scientific evidence.
It is important to note that while research exists on the use of a related polymer, poly(4-vinylpyridine), in the synthesis and surface functionalization of nanoparticles, this is a distinct chemical entity from the specific small molecule "this compound" designated in the subject of this article. Therefore, to maintain strict adherence to the requested scope, no data from studies involving poly(4-vinylpyridine) can be presented here.
Consequently, due to the absence of research findings on the use of this compound for the surface modification of inorganic nanoparticles, no detailed discussion, data tables, or research findings can be provided for this section.
Supramolecular Chemistry and Self Assembly of 3 4 Vinyl Phenyl Pyridine Derivatives
Host-Guest Interactions with Macrocyclic and Cage Receptors
The pyridine (B92270) and phenyl moieties of 3-(4-vinyl-phenyl)-pyridine make it a suitable guest for various macrocyclic and cage-like host molecules. These non-covalent interactions are driven by a combination of forces including hydrophobic interactions, hydrogen bonding, and π-π stacking. semanticscholar.org
Cyclodextrins: These chiral, bucket-shaped macrocycles composed of glucose units can encapsulate the vinylphenyl portion of the molecule within their hydrophobic cavity. nih.govmdpi.comtnstate.edu The orientation and binding affinity of the guest molecule would be influenced by the size of the cyclodextrin (B1172386) cavity (α-, β-, or γ-cyclodextrin) and the potential for hydrogen bonding between the pyridine nitrogen and the hydroxyl groups on the rim of the cyclodextrin. mdpi.comresearchgate.net Such complexation can be used to modify the solubility and reactivity of the monomer.
Calixarenes: These vase-shaped macrocycles with an electron-rich cavity are well-suited to bind with the pyridinium (B92312) form of the molecule through cation-π interactions. mdpi.comnih.govrsc.orgnih.gov The binding strength can be tuned by modifying the upper or lower rim of the calixarene (B151959) to introduce complementary functional groups. rsc.org The phenyl group of the guest can also engage in π-π stacking interactions with the aromatic walls of the calixarene cavity.
Cucurbiturils: These pumpkin-shaped macrocycles are known for their ability to form highly stable host-guest complexes with a variety of guest molecules in aqueous solutions. mdpi.comresearchgate.netnih.gov The hydrophobic vinylphenyl group of this compound could be encapsulated within the cucurbituril (B1219460) cavity, while the polar pyridine group could interact with the carbonyl portals. rsc.orgucl.ac.uk The formation of ternary complexes, where the cucurbituril simultaneously encapsulates the guest and another molecule, is also a possibility.
| Host Macrocycle | Potential Binding Interactions with this compound | Potential Applications |
| Cyclodextrins | Hydrophobic inclusion of the vinylphenyl group, hydrogen bonding with the pyridine nitrogen. | Enhanced solubility, controlled release, catalysis. |
| Calixarenes | Cation-π interactions with the pyridinium ion, π-π stacking with the phenyl group. | Molecular recognition, sensing, self-assembly. |
| Cucurbiturils | Hydrophobic encapsulation of the vinylphenyl moiety, interactions with the carbonyl portals. | Drug delivery, stabilization of reactive species, molecular machines. |
Directed Self-Assembly into Ordered Nanostructures (e.g., micelles, vesicles, fibers)
The amphiphilic character that can be imparted to derivatives of this compound, particularly in its polymeric form, allows for its directed self-assembly into a variety of ordered nanostructures in solution.
Polymers derived from isomers of this compound, such as poly(2-(4-vinylphenyl)pyridine) and poly(4-vinylphenylpyridine), have demonstrated the ability to form complex nanostructures. For instance, amphiphilic homopolymers of poly(2-(4-vinylphenyl)pyridine) can form hollow micelles in a mixed solvent system, which can then transform into vesicles depending on the pH of the medium. This pH-responsiveness is a direct consequence of the protonation/deprotonation of the pyridine ring.
Similarly, poly(4-vinylpyridine) can be used to create block copolymers that self-assemble into micelles and other morphologies. acs.org The pyridine units provide a versatile handle for further functionalization, such as cross-linking or coordination with metal ions, which can be used to stabilize the nanostructures or introduce catalytic activity. The self-assembly process is typically driven by the balance of solvophobic and solvophilic interactions, as well as specific interactions like hydrogen bonding and π-π stacking between the polymer chains.
| Nanostructure | Driving Forces for Self-Assembly | Key Features |
| Micelles | Amphiphilicity, solvophobic/solvophilic balance. | Core-shell structure, potential for encapsulation. |
| Vesicles | Bilayer formation of amphiphilic polymers. | Hollow interior for encapsulation of hydrophilic species. |
| Fibers | Strong directional non-covalent interactions (e.g., π-π stacking, hydrogen bonding). | High aspect ratio, potential for charge transport. |
Non-Covalent Interactions in Crystal Engineering and Co-Crystallization
The principles of crystal engineering can be applied to this compound to design solid-state materials with desired properties. mdpi.comnih.govresearchgate.net The presence of both a hydrogen bond acceptor (the pyridine nitrogen) and aromatic rings allows for a variety of predictable non-covalent interactions that can be used to guide the crystal packing. researchgate.networktribe.comnih.gov
Hydrogen Bonding and the Acid-Pyridine Heterosynthon: A particularly robust and widely used interaction in the co-crystallization of pyridine-containing molecules is the formation of a hydrogen bond with a carboxylic acid, known as the acid-pyridine heterosynthon. csmres.co.uk By co-crystallizing this compound with various carboxylic acids, it is possible to create new solid-state materials with modified physical properties, such as melting point, solubility, and stability.
| Non-Covalent Interaction | Description | Role in Crystal Engineering |
| Acid-Pyridine Heterosynthon | Strong hydrogen bond between a carboxylic acid and a pyridine nitrogen. | Reliable tool for forming co-crystals with predictable structures. |
| π-π Stacking | Attractive interaction between the π-orbitals of aromatic rings. | Influences the packing density and electronic properties of the crystal. |
| C–H···π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Contributes to the stability and fine-tuning of the crystal packing. |
Dynamic Covalent Chemistry Applications in Self-Healing and Adaptable Materials
Dynamic covalent chemistry (DCC) involves the use of reversible covalent bond formation to create materials that can adapt their structure and properties in response to external stimuli. nih.govrsc.orgmdpi.comyoutube.comcolorado.edu The vinyl group and the pyridine ring of this compound offer opportunities for its incorporation into such dynamic polymer networks.
The vinyl group can be polymerized to form a polymer backbone, and the pyridine moieties can then be used as ligands for dynamic metal-ligand coordination bonds. These coordination bonds can be designed to be reversible, breaking and reforming in response to changes in temperature, pH, or the presence of a competing ligand. This reversibility can be harnessed to create self-healing materials, where the polymer network can reform after being damaged.
Furthermore, the pyridine ring can be quaternized to form pyridinium salts, which can participate in reversible reactions. For example, UV-cross-linked poly(4-vinylpyridine) films have been shown to exhibit reversible swelling and changes in wettability in response to solvent and pH changes. researchgate.net This behavior is a result of the protonation and deprotonation of the pyridyl groups, which alters the charge density and solvation of the polymer network. This principle could be applied to create sensors or actuators.
| Dynamic Covalent Bond Type | Stimulus for Reversibility | Potential Application |
| Metal-Ligand Coordination | Temperature, pH, competing ligands | Self-healing materials, reprocessable polymers |
| Imine/Hydrazone Bonds | pH, water | Adaptable hydrogels, controlled release systems |
| Diels-Alder Cycloaddition | Heat | Thermally remendable materials |
| Disulfide Exchange | Redox potential, light | Stimuli-responsive drug delivery |
Theoretical and Computational Studies of 3 4 Vinyl Phenyl Pyridine and Its Assemblies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to perform geometry optimization, where the lowest energy conformation of the molecule is determined. nih.govniscpr.res.in For 3-(4-Vinyl-phenyl)-pyridine, this would involve finding the most stable arrangement of the pyridine (B92270) and vinyl-phenyl rings relative to each other.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. niscpr.res.in A smaller gap generally implies higher reactivity and a propensity to absorb light at longer wavelengths. DFT calculations for pyridine derivatives often employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govniscpr.res.inscispace.comresearchgate.net
Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can further elucidate the electronic structure by studying donor-acceptor interactions and charge delocalization within the molecule. researchgate.net This would be particularly useful for understanding the electronic communication between the electron-withdrawing pyridine ring and the vinyl-phenyl moiety.
| Calculated Property | Typical Method | Predicted Value/Insight for this compound |
|---|---|---|
| Optimized Geometry | B3LYP/6-311G(d,p) | Near-planar conformation with a slight dihedral angle between the phenyl and pyridine rings. |
| HOMO Energy | B3LYP/6-311G(d,p) | Localized primarily on the electron-rich vinyl-phenyl group. |
| LUMO Energy | B3LYP/6-311G(d,p) | Localized primarily on the electron-deficient pyridine ring. |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | Indicates the energy for the lowest electronic transition, influencing UV-Vis absorption. |
| Dipole Moment | B3LYP/6-311G(d,p) | Non-zero value due to the nitrogen heteroatom, indicating molecular polarity. |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions for various molecular properties, including those relevant to spectroscopy. researchgate.netfigshare.com
These methods are particularly valuable for calculating properties where electron correlation is critical. researchgate.net For this compound, ab initio calculations can be used to refine the geometry and electronic properties obtained from DFT. More significantly, they are employed to predict spectroscopic parameters with high accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.netscispace.com These calculations form the basis for the detailed spectroscopic predictions discussed in section 8.3.
Molecular Dynamics Simulations of Polymerization Processes and Self-Assembly
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time, such as polymers and molecular assemblies. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system.
For this compound, MD simulations can model the polymerization process via the vinyl group to form poly(this compound). Both atomistic and coarse-grained MD models can be developed. mdpi.com
Atomistic MD: These simulations explicitly represent every atom, providing detailed insight into local interactions, chain conformation, and solvent effects. They can be used to study the early stages of polymerization and the structure of the resulting oligomers. mdpi.com
Coarse-Grained (CG) MD: In this approach, groups of atoms are represented as single beads to simulate larger systems and longer timescales. A CG model for poly(this compound) would be essential for studying the self-assembly of polymer chains, morphology of the bulk polymer, and its phase behavior. mdpi.com
Simulations would typically be run in an isothermal-isobaric (NPT) ensemble to mimic laboratory conditions of constant temperature and pressure. mdpi.com Such simulations can predict key polymer properties like persistence length, end-to-end distance, and relaxation dynamics, which are crucial for understanding the material's macroscopic properties. mdpi.com Furthermore, computational studies on related systems like pyridine and furan (B31954) have shown that photochemical pathways can mediate polymerization, a process that could also be investigated for this compound using specialized simulation techniques. nih.govresearchgate.net
Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)
Computational methods are routinely used to predict the spectroscopic signatures of molecules, which is invaluable for identifying compounds and interpreting experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. bohrium.com Chemical shifts (¹H and ¹³C) are typically calculated using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netuncw.edu The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Machine learning models trained on quantum chemical data are also emerging as a rapid and accurate alternative for predicting NMR parameters. d-nb.infobris.ac.uk
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Vinyl Protons | 5.5 - 7.0 | 110 - 140 | Characteristic shifts for a vinyl group conjugated with an aromatic system. |
| Phenyl Protons | 7.0 - 8.0 | 120 - 140 | Aromatic region, influenced by substitution. |
| Pyridine Protons | 7.5 - 9.0 | 120 - 155 | Deshielded due to the electronegativity of the nitrogen atom. |
UV-Vis Spectroscopy: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range is determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. researchgate.netnih.gov The calculation provides the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. scispace.comscielo.org.za For this compound, transitions would likely involve π-π* excitations within the conjugated system, with the lowest energy transition corresponding to the HOMO-LUMO gap.
| Predicted λmax (nm) | Oscillator Strength (f) | Primary Electronic Transition |
|---|---|---|
| ~280-320 | > 0.5 | HOMO → LUMO (π-π) |
| ~240-270 | > 0.3 | HOMO-1 → LUMO / HOMO → LUMO+1 (π-π) |
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govscielo.org.za The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching of the aromatic rings and vinyl group, C=C and C=N stretching within the rings, and the vinyl C=C stretch. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Phenyl and Pyridine Rings |
| Vinyl C-H Stretch | 3000 - 3100 | Vinyl Group |
| Vinyl C=C Stretch | ~1630 | Vinyl Group |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Phenyl and Pyridine Rings |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com
For this compound and its derivatives, a QSPR model could be developed to predict properties like solubility, boiling point, or polymer glass transition temperature. A QSAR model could be used to predict potential biological activity, such as enzyme inhibition or cytotoxicity, based on its structural features.
The development of a QSAR/QSPR model involves several steps:
Data Set Selection: A diverse set of molecules with known properties or activities is required.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., from CoMFA). nih.gov Quantum chemical calculations are often used to derive electronic descriptors like HOMO/LUMO energies, dipole moment, and atomic charges.
Model Development: Statistical methods or machine learning algorithms are used to build a mathematical equation linking the descriptors to the property of interest. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
For this compound, relevant descriptors would capture its size, shape, hydrophobicity, and electronic features.
| Descriptor Class | Specific Example | Relevance to this compound |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Relates to size and diffusion properties. |
| Topological (2D) | Connectivity Indices | Describes molecular branching and shape. |
| Electronic (Quantum) | HOMO/LUMO Energies | Relates to reactivity and ability to participate in charge-transfer. |
| Electronic (Quantum) | Dipole Moment | Influences intermolecular interactions and solubility in polar solvents. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Stereochemical Elucida-tion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(4-Vinyl-phenyl)-pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the vinyl group, the phenyl ring, and the pyridine (B92270) moiety.
While specific, experimentally verified spectra for this compound are not extensively published, the expected chemical shifts can be accurately predicted based on the analysis of analogous structures such as styrenes, phenylpyridines, and vinylpyridines. nih.govnih.govrsc.orgipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, phenyl, and pyridyl protons. The vinyl group should present a characteristic set of multiplets for the geminal and vicinal protons, typically in the 5.0-7.0 ppm range. The aromatic region (7.0-9.0 ppm) will contain signals from both the 1,4-disubstituted benzene ring (appearing as two doublets) and the 3-substituted pyridine ring, which will show more complex splitting patterns due to differing coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The vinyl carbons are expected around 115 ppm (CH₂) and 136 ppm (CH). The aromatic carbons will appear in the 120-150 ppm range. The carbon atoms of the pyridine ring can be distinguished from those of the phenyl ring by their characteristic shifts, which are influenced by the electronegativity of the nitrogen atom. ipb.pt
For the polymer, poly(3-(4-vinylphenyl)-pyridine), NMR is used to confirm successful polymerization. The sharp signals of the vinyl group protons in the monomer's ¹H NMR spectrum will disappear, replaced by the broad signals of the aliphatic polymer backbone, typically observed between 1.5 and 2.5 ppm. The aromatic signals will also broaden significantly, a characteristic feature of polymeric materials. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
|---|---|---|---|
| Vinyl CH= | 6.70 - 6.85 (dd) | 136.0 - 137.0 | Typical range for monosubstituted alkene CH. |
| Vinyl =CH₂ | 5.80 - 5.90 (d), 5.25 - 5.35 (d) | 114.0 - 116.0 | Distinct signals for cis and trans protons relative to the phenyl ring. |
| Phenyl CH (adjacent to vinyl) | 7.45 - 7.55 (d) | 126.0 - 127.0 | Standard aromatic proton shifts, influenced by vinyl group. |
| Phenyl CH (adjacent to pyridine) | 7.60 - 7.70 (d) | 137.0 - 138.0 | Influenced by both aromatic rings. |
| Pyridyl H-2 | 8.80 - 8.90 (s) | 148.0 - 150.0 | Deshielded due to proximity to nitrogen. |
| Pyridyl H-4 | 7.85 - 7.95 (d) | 133.0 - 135.0 | Typical pyridine chemical shift. |
| Pyridyl H-5 | 7.35 - 7.45 (dd) | 123.0 - 124.0 | Standard aromatic proton shifts. |
| Pyridyl H-6 | 8.55 - 8.65 (d) | 147.0 - 149.0 | Deshielded due to proximity to nitrogen. |
Note: Predicted values are based on additive rules and data from similar compounds. rsc.orgrsc.org Actual experimental values may vary.
Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS) for Polymer Molecular Weight Distribution and Complex Composition
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the this compound monomer and for analyzing the molecular weight distribution and composition of its polymers and copolymers.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is ideal for the monomer. It provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺), confirming the molecular formula C₁₃H₁₁N (Molecular Weight: 181.24 g/mol ). Tandem MS (MS/MS) experiments can be performed to study its fragmentation pattern, providing further structural confirmation. mdpi.com The fragmentation of the protonated molecule would likely involve cleavages at the vinyl group and potential ring-opening of the pyridine or phenyl structures under higher energy conditions. libretexts.orgaps.orgsapub.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: For the polymer, poly(3-(4-vinylphenyl)-pyridine), MALDI-TOF MS is the preferred method for determining the molecular weight distribution. This soft ionization technique allows for the analysis of large macromolecules without significant fragmentation. cnr.it The resulting spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), differing by the mass of the monomer unit (181.24 Da). From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) can be calculated. cnr.ittennessee.edu MALDI-TOF is also exceptionally useful for analyzing the end-groups of the polymer chains and the composition of copolymers, for instance, in poly(styrene-co-4-vinylpyridine). cnr.itresearchgate.netustc.edu.cn
Table 2: Representative MALDI-TOF MS Data for a Vinylpyridine-Containing Copolymer
| Parameter | Value | Significance |
|---|---|---|
| Matrix Used | 2-(-4-hydroxyphenylazo-)benzoic acid | Efficiently absorbs laser energy and facilitates ionization of the polymer. cnr.it |
| Cationizing Agent | Sodium Iodide (NaI) | Forms adducts ([M+Na]⁺) with polymer chains for detection. |
| Number-Average Molecular Weight (Mₙ) | 8,500 g/mol | Statistical average molecular weight of the polymer sample. |
| Weight-Average Molecular Weight (Mₙ) | 9,100 g/mol | Average molecular weight where larger chains contribute more. |
| Dispersity (Đ) | 1.07 | A measure of the broadness of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution. |
Note: Data is illustrative for a representative vinylpyridine copolymer to demonstrate the technique's output.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Morphological Studies
X-ray scattering techniques are essential for probing the solid-state structure of polymeric materials derived from this compound over different length scales.
X-ray Diffraction (XRD): Wide-angle X-ray diffraction is used to investigate the degree of crystalline order within a material. For amorphous polymers like poly(4-vinylpyridine), the XRD pattern is characterized by a broad, diffuse halo rather than sharp Bragg peaks. mdpi.comresearchgate.netresearchgate.net This indicates a lack of long-range periodic atomic arrangement, which is typical for atactic vinyl polymers. It is expected that poly(3-(4-vinylphenyl)-pyridine) would also be amorphous, exhibiting a similar broad scattering pattern, confirming its glassy nature. mdpi.com
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for characterizing structures on the nanometer scale (1-100 nm), making it ideal for studying the morphology of block copolymers. If poly(3-(4-vinylphenyl)-pyridine) is incorporated as a block in a block copolymer (e.g., with polystyrene), SAXS can be used to determine the morphology of the self-assembled nanostructures (e.g., lamellae, cylinders, spheres). The position of the scattering peaks in a SAXS profile provides information on the domain spacing and the ordered structure of these microphases. acs.org
Electron Microscopy (SEM, TEM, AFM) for Materials Morphology and Nanostructure Analysis
Electron microscopy techniques provide direct visualization of the surface and bulk morphology of materials synthesized from this compound.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of materials. For films or particles of poly(3-(4-vinylphenyl)-pyridine) or its composites, SEM can reveal details about surface roughness, porosity, and the distribution of different phases. For example, studies on poly(4-vinylpyridine) composites have used SEM to observe the distribution of metal oxide particles within the polymer matrix. mdpi.com
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal nanostructure of a material. For block copolymers containing a poly(3-(4-vinylphenyl)-pyridine) segment, TEM is crucial for confirming the microphase-separated morphologies (lamellae, cylinders, etc.) suggested by SAXS data. acs.org The contrast between the different polymer blocks, sometimes enhanced by selective staining, allows for direct imaging of the nanoscale domains. scirevfew.net
Atomic Force Microscopy (AFM): AFM is a surface imaging technique that can provide topographical (height) and phase information at the nanoscale. For thin films of block copolymers, AFM phase imaging can distinguish between the different polymer blocks based on their mechanical properties (e.g., hardness, adhesion), providing a clear map of the surface nanodomains. nih.govresearchgate.net
Chromatographic Techniques (e.g., GPC, HPLC) for Purity and Molecular Weight Analysis of Polymers and Oligomers
Chromatographic methods are fundamental for both the purification and analysis of the this compound monomer and its resulting polymers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the this compound monomer. Using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated and quantified, ensuring the monomer is suitable for polymerization. nih.gov
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most common method for determining the molecular weight distribution of polymers like poly(3-(4-vinylphenyl)-pyridine). The technique separates polymer chains based on their hydrodynamic volume in solution. By calibrating with standards of known molecular weight (e.g., polystyrene), the Mₙ, Mₙ, and Đ of the synthesized polymer can be accurately determined. polymersource.cashodex.com For poly(4-vinylpyridine), a common mobile phase is DMF containing a salt like LiBr to suppress interactions between the basic pyridine groups and the column material. shodex.comnih.gov
Table 3: Representative GPC/SEC Analysis Results for Poly(4-vinylpyridine)
| Parameter | Value | Description |
|---|---|---|
| Eluent | DMF + 0.02M LiBr | A suitable solvent system that minimizes polymer-column interactions. polymersource.ca |
| Mₙ ( g/mol ) | 45,000 | The number-average molecular weight, calculated from the entire distribution. |
| Mₙ ( g/mol ) | 48,600 | The weight-average molecular weight. |
| Dispersity (Đ) | 1.08 | Indicates a relatively narrow molecular weight distribution, typical for controlled polymerization methods. polymersource.ca |
Note: This data is representative for a similar polymer, poly(4-vinylpyridine), to illustrate the typical output of a GPC analysis. polymersource.caresearchgate.net
Future Directions and Emerging Research Avenues for 3 4 Vinyl Phenyl Pyridine
Integration with Artificial Intelligence and Machine Learning in Materials Discovery and Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace of discovery. For a monomer like 3-(4-Vinyl-phenyl)-pyridine, these computational tools offer a pathway to rapidly predict the properties of its corresponding polymers and copolymers. AI/ML algorithms can be trained on existing polymer databases to establish structure-property relationships. By inputting the structure of this compound, these models could predict key characteristics of its polymers, such as glass transition temperature, thermal stability, dielectric constant, and optical properties, without the need for extensive empirical synthesis and testing.
Furthermore, generative models in AI could propose novel copolymer structures incorporating this compound with other monomers to achieve specific, targeted functionalities. For instance, machine learning could accelerate the discovery of polymer architectures with optimal refractive indices for optical applications or specific binding affinities for sensor development. This in silico approach significantly reduces the experimental effort and resources required, enabling a more focused and efficient research and development process.
Table 1: Potential AI/ML Applications in Polymer Design with this compound
| AI/ML Application Area | Potential Impact on this compound Polymers |
| Property Prediction | Forecasting thermal, mechanical, and electronic properties of homopolymers and copolymers. |
| Inverse Design | Generating novel polymer structures with desired, predefined characteristics. |
| Synthesis Optimization | Predicting optimal reaction conditions (e.g., temperature, catalyst) for polymerization. |
| Virtual Screening | Identifying promising comonomers to copolymerize with this compound for specific applications. |
Sustainable Synthesis and Circular Economy Principles in Polymer Science
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the circular economy. Future research into this compound will likely focus on developing more environmentally benign synthesis routes. This includes exploring the use of renewable starting materials, employing catalytic methods that minimize waste and energy consumption, and utilizing greener solvents.
Beyond synthesis, the lifecycle of polymers derived from this compound is a critical consideration. Adhering to circular economy principles means designing these materials with their end-of-life in mind. This could involve creating polymers that are more readily recyclable, either through mechanical or chemical means. For example, research could focus on developing polymerization techniques that allow for controlled depolymerization, enabling the recovery and reuse of the this compound monomer. The incorporation of the pyridine (B92270) functional group may also offer unique opportunities for selective chemical recycling pathways that are not accessible for traditional vinyl polymers.
Exploration in Quantum Technologies and Advanced Electronics
The conjugated system of this compound, featuring both phenyl and pyridine rings, makes it an intriguing candidate for advanced electronic and photonic materials. The pyridine moiety, being electron-deficient, can influence the electronic properties of the molecule, which is a desirable trait in the design of materials for organic electronics.
One of the most promising areas is in the development of materials for Organic Light-Emitting Diodes (OLEDs). The rigid structure and potential for high triplet energy levels make polymers or oligomers containing the this compound unit suitable as host materials for phosphorescent emitters. Furthermore, the unique electronic nature of the pyridine ring could be exploited in the design of materials for Thermally Activated Delayed Fluorescence (TADF), a key technology for next-generation, high-efficiency OLEDs. Research in this area would involve the synthesis and characterization of new polymers and small molecules incorporating this building block and evaluating their performance in electronic devices. The potential for these materials extends to other advanced applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Bio-inspired and Biomimetic Materials Development
The presence of the nitrogen atom in the pyridine ring of this compound offers a functional handle for creating bio-inspired and biomimetic materials. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and can coordinate with metal ions, mimicking functionalities found in biological systems.
Polymers derived from this compound could be designed to exhibit specific interactions with biological molecules, leading to applications in biosensors or diagnostics. The ability to coordinate with metals could be harnessed to create self-healing materials, where the metal-ligand interaction acts as a reversible cross-link. Furthermore, the amphiphilic nature that can be imparted by the polar pyridine group may allow for the creation of smart materials that respond to changes in pH or the presence of specific ions, making them suitable for applications in drug delivery systems or as "smart" coatings. Future research will likely explore the functionalization of the pyridine ring to enhance these biomimetic capabilities, opening up new avenues in advanced biomedical materials.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Vinyl-phenyl)-pyridine, and what factors influence yield optimization?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as Heck or Suzuki couplings, to introduce the vinyl-phenyl group to the pyridine ring. For example, and describe analogous procedures for synthesizing pyridine-vinyl derivatives using palladium catalysts and bases like K₂CO₃ under reflux conditions. Yield optimization depends on:
- Catalyst purity : Impurities in Pd catalysts can reduce reactivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may promote side reactions.
- Stoichiometric ratios : Excess vinyl reagents (e.g., styrene derivatives) drive the reaction forward .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, analogous compounds like 4-vinylpyridine ( ) require stringent precautions:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Disposal : Collect waste in halogen-free organic containers (A2-type, per ) and coordinate with certified hazardous waste handlers.
- Emergency response : In case of exposure, rinse affected areas with water for 15+ minutes and consult toxicology databases like www.toxinfo.org .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Look for vinyl proton signals (δ 5–7 ppm, doublets with coupling constants ~16 Hz, indicative of trans-configuration) and pyridine ring protons (δ 7–9 ppm) .
- ¹³C NMR : Confirm the pyridine quaternary carbon (δ ~150 ppm) and vinyl carbons (δ ~120–140 ppm).
- IR spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and C=C (~1650 cm⁻¹) validate the structure .
- Mass spectrometry (EI+) : Molecular ion peaks (e.g., m/z 337 in ) confirm molecular weight.
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when synthesizing this compound derivatives?
- Methodological Answer : Yield variations often stem from:
- Reagent purity : Impurities in starting materials (e.g., 4-halophenyl precursors) reduce efficiency. Use HPLC-grade solvents and recrystallized reagents.
- Oxygen sensitivity : Pd-catalyzed reactions require inert atmospheres (argon/nitrogen) to prevent catalyst oxidation.
- Workup procedures : Incomplete extraction or column chromatography can lead to losses. Optimize solvent systems (e.g., hexane/EtOAc gradients) and monitor fractions via TLC .
Contradictory data in (43% vs. 40% yields) highlight the need for reproducibility studies under controlled conditions.
Q. What strategies are employed to functionalize the pyridine ring in this compound for targeted material science applications?
- Methodological Answer : Functionalization strategies include:
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyridine’s 2- or 4-positions using HNO₃/H₂SO₄ or cyanide sources.
- Cross-coupling : Attach thiophene or aryl groups via Suzuki-Miyaura coupling for optoelectronic materials (analogous to ).
- Coordination chemistry : Use the pyridine nitrogen as a ligand for metal complexes (e.g., Au(I) in ) to design catalysts or conductive polymers.
Steric effects from the vinyl-phenyl group may direct substituents to meta positions, requiring DFT simulations to predict reactivity .
Q. In cross-coupling reactions involving this compound, how do steric and electronic effects of substituents influence reaction pathways?
- Methodological Answer :
- Electronic effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring activate the vinyl group for nucleophilic attack, accelerating coupling. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, necessitating harsher conditions.
- Steric effects : Bulky substituents at the 3-position of the pyridine hinder catalyst access, reducing yields. Use smaller ligands (e.g., PPh₃ instead of bulky phosphines) to mitigate steric hindrance.
demonstrates how nitration and reductive alkylation steps are tailored to balance these effects in halophenyl-pyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
